1,4-DIMETHYL-2,3-DIOXO-N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE
Overview
Description
1,4-DIMETHYL-2,3-DIOXO-N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE is a complex organic compound with a unique structure that includes both quinoxaline and benzothiophene moieties
Preparation Methods
The synthesis of 1,4-DIMETHYL-2,3-DIOXO-N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the benzothiophene moiety. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-DIMETHYL-2,3-DIOXO-N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-DIMETHYL-2,3-DIOXO-N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL-2,3-DIOXO-N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1,4-DIMETHYL-2,3-DIOXO-N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core and may have similar chemical properties.
Benzothiophene derivatives: These compounds share the benzothiophene moiety and may have similar biological activities.
The uniqueness of this compound lies in its combined structure, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
1,4-dimethyl-2,3-dioxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)quinoxaline-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-21-15-8-7-13(9-16(15)22(2)19(24)18(21)23)28(25,26)20-10-12-11-27-17-6-4-3-5-14(12)17/h7-9,11,20H,3-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDLAYQXHMGXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3=CSC4=C3CCCC4)N(C(=O)C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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